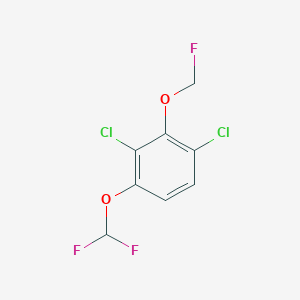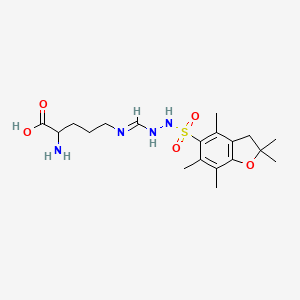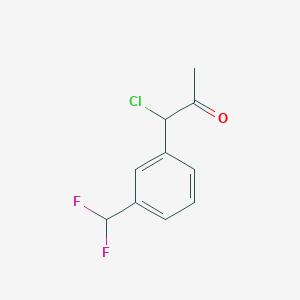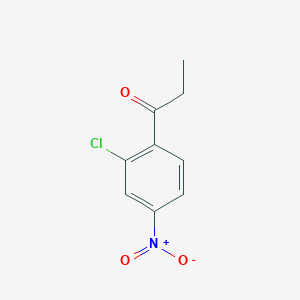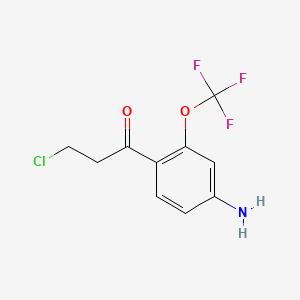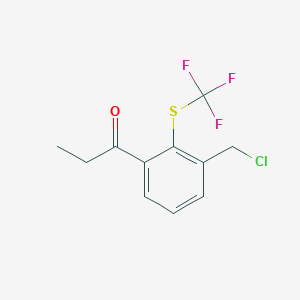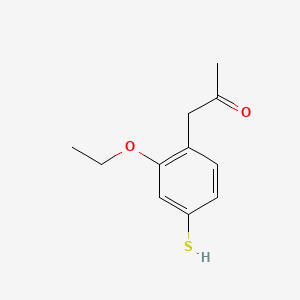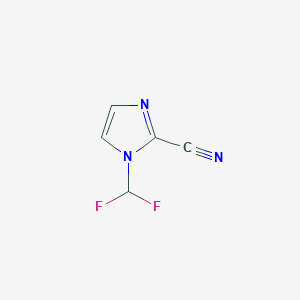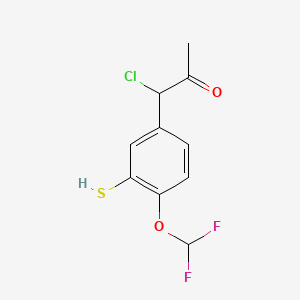
1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro, difluoromethoxy, and mercapto groups onto the phenyl ring. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the mercapto group into a sulfonic acid group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The chloro and mercapto groups can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group may enhance the compound’s stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one include:
1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one: This compound has an ethyl group instead of a mercapto group, which may affect its reactivity and applications.
1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one: The presence of a fluorine atom instead of a mercapto group can lead to different chemical properties and uses
Eigenschaften
Molekularformel |
C10H9ClF2O2S |
|---|---|
Molekulargewicht |
266.69 g/mol |
IUPAC-Name |
1-chloro-1-[4-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)6-2-3-7(8(16)4-6)15-10(12)13/h2-4,9-10,16H,1H3 |
InChI-Schlüssel |
CFIGIGWMXLCXQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)F)S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)
